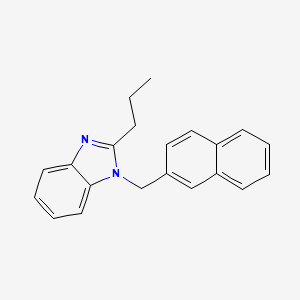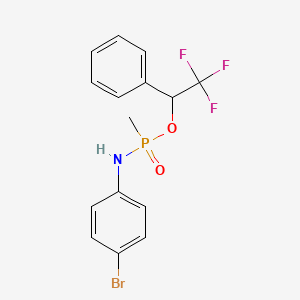
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole, commonly known as NPB, is a benzimidazole derivative that has been widely studied for its potential use in various scientific applications. NPB is a highly versatile compound that has been shown to possess a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of NPB is not fully understood, but it is believed to involve the interaction of NPB with various receptors and enzymes in the body. NPB has been shown to interact with the dopamine D2 receptor, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to inhibit the activity of acetylcholinesterase, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
NPB has been shown to possess a wide range of biochemical and physiological effects. NPB has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to improve cognitive function and memory, which may explain its potential use in the treatment of Alzheimer's disease. NPB has also been shown to possess antioxidant properties, which may explain its potential use in the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of NPB is its versatility. NPB can be easily synthesized and purified, which makes it an ideal compound for use in various scientific applications. NPB is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of NPB is its potential toxicity. NPB has been shown to possess some toxic effects in vitro, which may limit its use in certain applications.
未来方向
There are many future directions for research on NPB. One area of research that is currently being explored is the development of new NPB derivatives with improved properties. For example, researchers are currently working on developing NPB derivatives that possess improved hole-transporting properties for use in OLEDs and OPVs. Another area of research that is currently being explored is the use of NPB in the treatment of various diseases. Researchers are currently studying the potential use of NPB in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. Overall, NPB is a highly versatile compound that has the potential to be used in a wide range of scientific applications.
合成方法
The synthesis of NPB involves the reaction of 2-naphthylmethylamine and 2-(propylthio)benzimidazole in the presence of a catalyst. The reaction produces NPB as the main product, along with some impurities. The purity of NPB can be increased through various purification techniques, such as column chromatography or recrystallization.
科学研究应用
NPB has been extensively studied for its potential use in various scientific applications. One of the most promising applications of NPB is in the field of organic electronics. NPB has been shown to possess excellent hole-transporting properties, which makes it an ideal material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). NPB has also been studied for its potential use in field-effect transistors (FETs) and sensors.
属性
IUPAC Name |
1-(naphthalen-2-ylmethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-7-21-22-19-10-5-6-11-20(19)23(21)15-16-12-13-17-8-3-4-9-18(17)14-16/h3-6,8-14H,2,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKFLQXOITHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)
![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)

![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6118204.png)
![5-(4-methoxybenzylidene)-9-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B6118217.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)